1,2-Dimethylpropylamine hydrochloride

Vue d'ensemble

Description

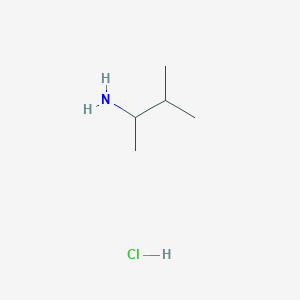

1,2-Dimethylpropylamine hydrochloride is an organic compound with the molecular formula C5H13N. It is a derivative of propylamine, characterized by the presence of two methyl groups attached to the carbon chain. This compound is commonly used in various chemical processes and research applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2-Dimethylpropylamine hydrochloride can be synthesized through several methods. One common approach involves the hydrogenation of 2-methyl-2-nitropropane using platinum (IV) oxide as a catalyst in the presence of ammonia and ammonium chloride . Another method involves a multi-step reaction starting with the treatment of 2-methyl-2-nitropropane with alcoholic sodium hydroxide solution and hydrazine sulfate, followed by hydrogenation using nickel as a catalyst at 180-200°C .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale hydrogenation processes using catalysts such as platinum or nickel. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Dimethylpropylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel is often used.

Substitution: Reagents such as alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

Oxidation: Amides or nitriles.

Reduction: Primary amines.

Substitution: Various substituted amines depending on the reagents used.

Applications De Recherche Scientifique

Scientific Research Applications

1. Organic Synthesis

1,2-Dimethylpropylamine hydrochloride serves as an important reagent in organic synthesis. It is utilized for the preparation of various amines and other nitrogen-containing compounds through alkylation reactions. Its effectiveness as an alkylating agent makes it valuable in creating complex organic molecules.

2. Pharmaceutical Intermediate

The compound is widely used as an intermediate in the synthesis of pharmaceuticals. It plays a crucial role in the production of drugs that require specific amine functionalities. For example, it has been employed in the synthesis of certain antihistamines and antidepressants, where precise control over amine structure is essential for biological activity .

3. Analytical Chemistry

In analytical chemistry, this compound is used as a standard in techniques such as capillary electrochromatography for the separation of alkali and alkaline earth metal cations. Its unique properties allow for effective differentiation between closely related chemical species .

Agricultural Applications

This compound is also applied in agricultural chemistry as an intermediate for the synthesis of pesticides and herbicides. Its role as a precursor to various agrochemicals enhances pest control efficacy while minimizing environmental impact.

Case Studies

Mécanisme D'action

The mechanism of action of 1,2-Dimethylpropylamine hydrochloride involves its interaction with specific molecular targets and pathways. As an amine, it can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of covalent bonds with electrophilic centers in target molecules, leading to the desired chemical transformations.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1,2-Dimethylpropanamine

- 3-Methyl-2-aminobutane

- 3-Methyl-2-butanamine

Uniqueness

1,2-Dimethylpropylamine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical reactivity and properties. Compared to similar compounds, it offers advantages in terms of reactivity and selectivity in various chemical processes.

Activité Biologique

1,2-Dimethylpropylamine hydrochloride (C5H14ClN) is a chemical compound that has attracted attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a propylamine backbone with two methyl groups attached to the nitrogen atom. Its molecular structure is critical for its biological activity, influencing interactions with various biological targets.

Biological Activity Overview

The compound exhibits several notable biological activities:

- Inhibition of Choline Uptake : Research indicates that this compound acts as an inhibitor of choline uptake, which is crucial for neurotransmitter synthesis and release. This inhibition may have implications for neurological functions and disorders .

- Protective Effects Against Cytotoxicity : The compound has demonstrated protective effects against cellular toxicity, suggesting potential applications in pharmacology and toxicology.

The mechanism by which this compound exerts its effects involves interaction with specific molecular pathways:

- Neurotransmitter Modulation : By inhibiting choline uptake, the compound may alter levels of acetylcholine in the synaptic cleft, impacting synaptic transmission and plasticity.

- Cellular Response Modulation : Its protective effects against cytotoxic agents are attributed to modulation of cellular stress responses, potentially enhancing cell survival under adverse conditions.

Table 1: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Inhibition of Choline Uptake | Reduces neurotransmitter synthesis | |

| Cytoprotective Effects | Protects cells from toxic agents | |

| Potential Therapeutic Applications | Candidate for drug development |

Case Study: Neuroprotective Effects

A study exploring the neuroprotective effects of this compound demonstrated that it could mitigate neurotoxicity induced by oxidative stress in neuronal cell cultures. The results indicated a significant decrease in cell death compared to control groups treated with neurotoxic agents alone. This suggests potential therapeutic applications in neurodegenerative diseases.

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are crucial. Preliminary studies indicate low toxicity levels; however, comprehensive toxicity testing is necessary to establish safe dosage ranges for therapeutic use .

Propriétés

IUPAC Name |

3-methylbutan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N.ClH/c1-4(2)5(3)6;/h4-5H,6H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOBXILUTBVQOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30997191 | |

| Record name | 3-Methylbutan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

758-27-0 | |

| Record name | Propylamine, 1,2-dimethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylbutan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.